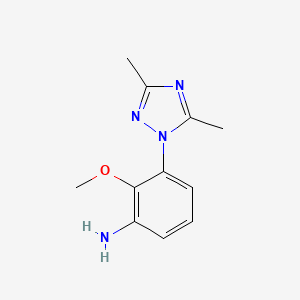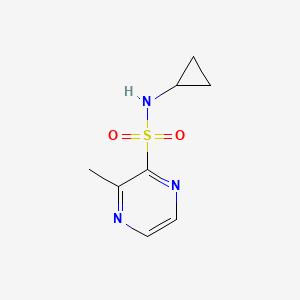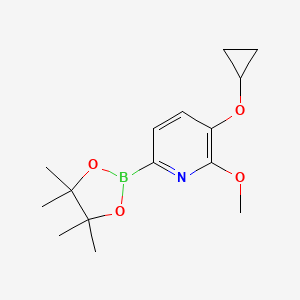![molecular formula C8H11Cl2N3 B13978931 N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse applications in medicinal chemistry, material science, and various branches of chemistry due to their unique structural characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A common synthetic route involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4, which facilitate the condensation reactions under solvent-free or catalyst-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE involves various molecular targets and pathways. Studies have shown that these derivatives can induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway .
Comparación Con Compuestos Similares
IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE can be compared with other imidazopyridine derivatives such as:
- IMIDAZO[4,5-B]PYRIDINE
- IMIDAZO[4,5-C]PYRIDINE
- IMIDAZO[1,5-A]PYRIDINE
These compounds share similar structural features but differ in their specific applications and biological activities. For example, IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE is particularly noted for its anticancer properties, whereas other imidazopyridine derivatives may be more effective as antiviral or antibacterial agents .
Propiedades
Fórmula molecular |
C8H11Cl2N3 |
|---|---|
Peso molecular |
220.10 g/mol |
Nombre IUPAC |
N-methylimidazo[1,2-a]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-9-7-6-11-5-3-2-4-8(11)10-7;;/h2-6,9H,1H3;2*1H |
Clave InChI |
VSOBJMWHNROLLS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CN2C=CC=CC2=N1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)





![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)






